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Introduction

Elagolix is an orally administered, non-peptide, small-molecule gonadotropin-releasing

hormone (GnRH) receptor antagonist.[1][2][3] It functions by competitively binding to GnRH

receptors in the pituitary gland, which in turn modulates the downstream signaling cascade that

controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6]

This mechanism leads to a dose-dependent suppression of ovarian sex hormones, including

estradiol and progesterone.[4][5] Approved by the U.S. Food and Drug Administration (FDA) in

2018, elagolix is primarily indicated for the management of moderate to severe pain

associated with endometriosis.[1][4][7] Unlike peptide-based GnRH agonists, its non-peptide

nature allows for oral bioavailability and a rapid, reversible onset of action without an initial

"flare-up" effect.[2][5] This document provides an in-depth overview of the molecular structure,

chemical properties, and mechanism of action of elagolix.

Molecular Structure and Chemical Identifiers
Elagolix is typically used as its sodium salt, elagolix sodium, which is a white to off-white or

light yellow powder that is freely soluble in water.[1][8] The drug substance contains a single

chiral center and is manufactured as the (R)-isomer.[9]
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Identifier Elagolix (Free Acid) Elagolix Sodium

IUPAC Name

4-[[(1R)-2-[5-(2-Fluoro-3-

methoxyphenyl)-3-[[2-fluoro-6-

(trifluoromethyl)phenyl]methyl]-

4-methyl-2,6-dioxopyrimidin-1-

yl]-1-

phenylethyl]amino]butanoic

acid[1][4][7]

Sodium 4-({(1R)-2-[5-(2-fluoro-

3-methoxyphenyl)-3-{[2-fluoro-

6-

(trifluoromethyl)phenyl]methyl}-

4-methyl-2,6-dioxo-3,6-

dihydropyrimidin-1(2H)-yl]-1-

phenylethyl}amino)butanoate[8

][10]

Chemical Formula C₃₂H₃₀F₅N₃O₅[4] C₃₂H₂₉F₅N₃NaO₅[1][8][10]

Molecular Weight 631.60 g/mol [1][4][9] 653.58 g/mol [1][8][9]

CAS Number 834153-87-6[1][4] 832720-36-2[1][10]

SMILES String

CC1=C(C(=O)N(C(=O)N1CC2

=C(C=CC=C2F)C(F)(F)F)C--

INVALID-LINK--

NCCCC(=O)O)C4=C(C(=CC=

C4)OC)F[11]

CC1=C(C(=O)N(C(=O)N1CC2

=C(C=CC=C2F)C(F)(F)F)C--

INVALID-LINK--NCCCC(=O)

[O-])C4=C(C(=CC=C4)OC)F.

[Na+][10]

PubChem CID 11250647[1][4] 24785956[10]

Physicochemical Properties
The physicochemical characteristics of elagolix are crucial for its pharmacokinetic profile,

including its oral absorption and distribution. It is classified as a Biopharmaceutics

Classification System (BCS) Class III drug, suggesting high solubility and low to moderate

permeability.[5][9] Some literature, however, has classified it as a BCS Class II compound (low

solubility, high permeability).[12]
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Property Value

Physical Form
White to off-white to light yellow hygroscopic

powder[1][3][8]

pKa 4.0 (acid), 7.9 (base)[5][9]

XLogP3-AA 2.6[4]

Melting Point >188°C (decomposition)[13]

Aqueous Solubility
Freely soluble in water[1][8]. H₂O: 2 mg/mL.

PBS (pH 7.2): ~10 mg/mL[14]

Organic Solvent Solubility
DMF: ~12.5 mg/mL; Ethanol: ~10 mg/mL;

DMSO: ~10 mg/mL[14]

Protein Binding ~80%[1]

Experimental Protocols
Detailed, step-by-step experimental protocols for elagolix are proprietary. However, published

literature and regulatory documents describe the types of studies conducted to characterize its

properties and mechanism of action.

Permeability Assessment: Caco-2 Cell Assay
The permeability of elagolix was assessed using in vitro Caco-2 cell studies.[5][9] This

standard method provides a model for predicting human intestinal absorption.

Objective: To determine the rate of transport of elagolix across a monolayer of differentiated

Caco-2 cells, which mimic the intestinal epithelium.

General Methodology:

Caco-2 cells are seeded onto a semi-permeable membrane in a transwell apparatus and

cultured until they form a confluent, differentiated monolayer.

The integrity of the cell monolayer is verified using methods such as transepithelial

electrical resistance (TEER) measurements.
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Elagolix is added to the apical (donor) side of the monolayer.

Samples are collected from the basolateral (receiver) side at various time points.

The concentration of elagolix in the samples is quantified using a suitable analytical

method, such as LC-MS/MS.

The apparent permeability coefficient (Papp) is calculated to estimate the rate of

absorption. Elagolix demonstrated an apparent low to moderate permeability of 0.5–2.8 ×

10⁻⁶ cm/s in these studies.[5][9]

Receptor Binding Affinity: Radioligand Binding Assay
The binding affinity of elagolix to the GnRH receptor was determined using competitive

radioligand binding assays.

Objective: To quantify the affinity (Ki) of elagolix for the human GnRH receptor.

General Methodology:

Cell membranes expressing the human GnRH receptor are prepared.

A constant concentration of a radiolabeled GnRH analog (the radioligand) is incubated

with the cell membranes.

Increasing concentrations of unlabeled elagolix are added to compete with the radioligand

for binding to the receptor.

After reaching equilibrium, the bound and free radioligand are separated.

The amount of bound radioactivity is measured, which decreases as the concentration of

elagolix increases.

The IC₅₀ (the concentration of elagolix that inhibits 50% of specific radioligand binding) is

determined and converted to the inhibition constant (Ki). Elagolix was found to be a

potent antagonist with a Ki of 0.9 nM.[13][14][15]
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Functional Antagonism: Inositol Phosphate (IP)
Production Assay
The functional activity of elagolix as a GnRH receptor antagonist was confirmed by measuring

its ability to block GnRH-induced signaling.

Objective: To determine the potency (IC₅₀) of elagolix in inhibiting the intracellular signaling

cascade initiated by GnRH binding to its receptor.

General Methodology:

A cell line stably expressing the human GnRH receptor (e.g., RBL-1 hGnRH-R

transfectants) is used.[15]

GnRH receptor activation typically leads to the production of inositol phosphates (IPs) via

the Gq protein pathway.

Cells are pre-incubated with varying concentrations of elagolix.

A fixed concentration of GnRH is then added to stimulate the receptors.

The reaction is stopped, and the accumulated level of intracellular IPs is measured, often

using a radioactive label or fluorescence-based detection kit.

The IC₅₀ value is calculated, representing the concentration of elagolix that inhibits 50%

of the GnRH-stimulated IP production. Elagolix effectively blocked GnRH-induced IP

production with an IC₅₀ of 1.5 nM.[14][15]

Mechanism of Action and Signaling Pathway
Elagolix exerts its therapeutic effect by acting as a competitive antagonist at the GnRH

receptor in the anterior pituitary gland.[5][6][16] The hypothalamic-pituitary-gonadal (HPG) axis

is the central regulatory pathway for reproductive function.

Hypothalamus: The hypothalamus releases GnRH in a pulsatile fashion.[6]

Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors

(GnRHR) on gonadotrope cells. This binding stimulates the synthesis and release of two key
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gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]

Gonads (Ovaries): LH and FSH act on the ovaries to stimulate follicular development and the

production of sex hormones, primarily estradiol and progesterone.[6]

Elagolix Intervention: Elagolix competitively binds to the GnRH receptors on the pituitary

gonadotropes.[16] By occupying these receptors, it prevents endogenous GnRH from

binding and initiating the signaling cascade.[4] This blockade leads to a dose-dependent

reduction in the release of LH and FSH, which subsequently suppresses the ovarian

production of estradiol.[5] In estrogen-dependent conditions like endometriosis, this

reduction in estradiol levels alleviates symptoms such as pelvic pain.[4][6]

The following diagram illustrates the inhibitory effect of Elagolix on the HPG axis.
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Anterior Pituitary
(Gonadotrope Cells)
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Click to download full resolution via product page

Elagolix competitively antagonizes GnRH receptors in the pituitary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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